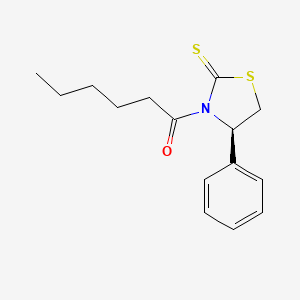
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is a chemical compound with a unique structure that includes a thiazolidinethione ring, a phenyl group, and an oxohexyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- typically involves the reaction of a thiazolidinethione derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反応の分析
Types of Reactions
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride, and an electrophile, such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
2-Thiazolidinethione, 3-(1-oxohexyl)-: Lacks the phenyl group, leading to different chemical properties and reactivity.
4-Phenyl-2-thiazolidinethione:
Uniqueness
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
CAS番号 |
764651-43-6 |
|---|---|
分子式 |
C15H19NOS2 |
分子量 |
293.5 g/mol |
IUPAC名 |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]hexan-1-one |
InChI |
InChI=1S/C15H19NOS2/c1-2-3-5-10-14(17)16-13(11-19-15(16)18)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
InChIキー |
GBKNFGINDPIADJ-ZDUSSCGKSA-N |
異性体SMILES |
CCCCCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2 |
正規SMILES |
CCCCCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
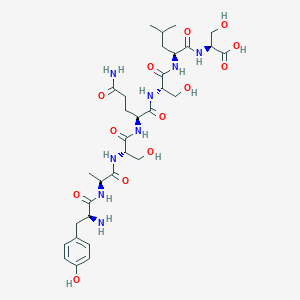

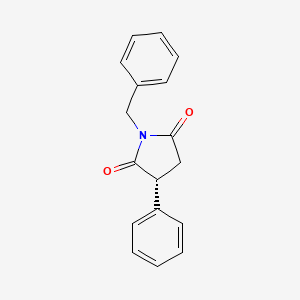
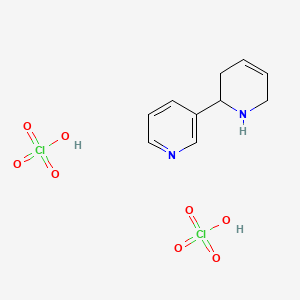
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
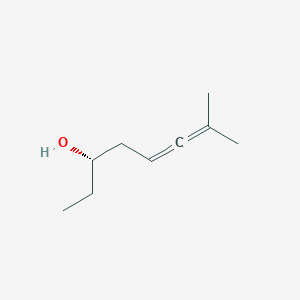
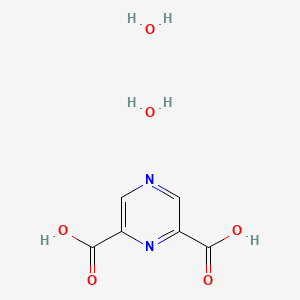


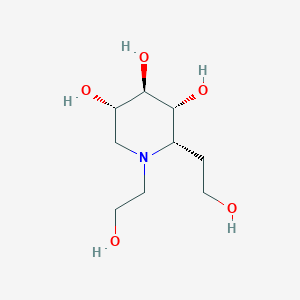
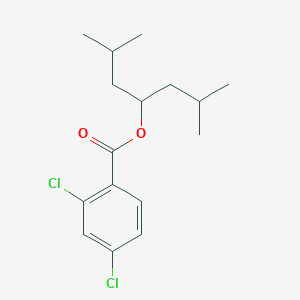
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
